

The Technical Guide to 3-Phenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: 3-Phenylisoxazole

Cat. No.: B085705

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CAS Number: 1006-65-1[1][2]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **3-phenylisoxazole** and its derivatives. This document outlines the synthesis, biological activities, and therapeutic applications of this important heterocyclic scaffold.

Core Chemical Data

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO	[2]
Molecular Weight	145.16 g/mol	PubChem
IUPAC Name	3-phenyl-1,2-oxazole	PubChem
InChI	InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H	[2]
InChIKey	ZBRDJMFLJXFIGJ-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC=C(C=C1)C2=CC=NO2</chem>	PubChem
Physical Description	Crystalline solid	[2]

Synthesis of 3-Phenylisoxazole Derivatives

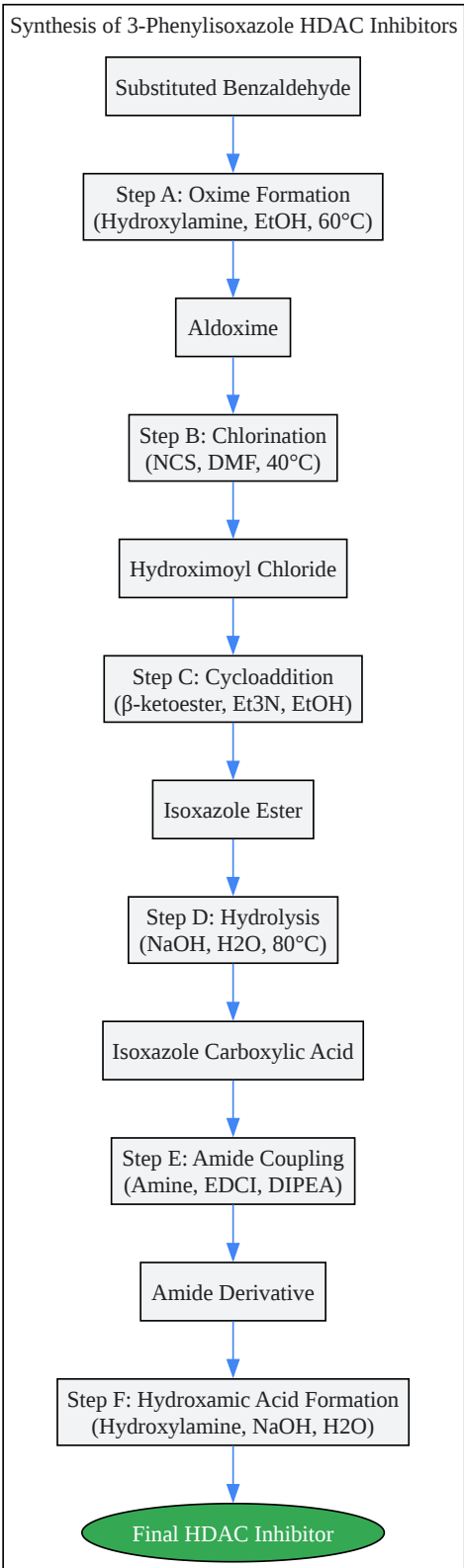
The **3-phenylisoxazole** core is a versatile starting point for the synthesis of a wide array of derivatives. A common synthetic strategy involves a multi-step process, as detailed below.

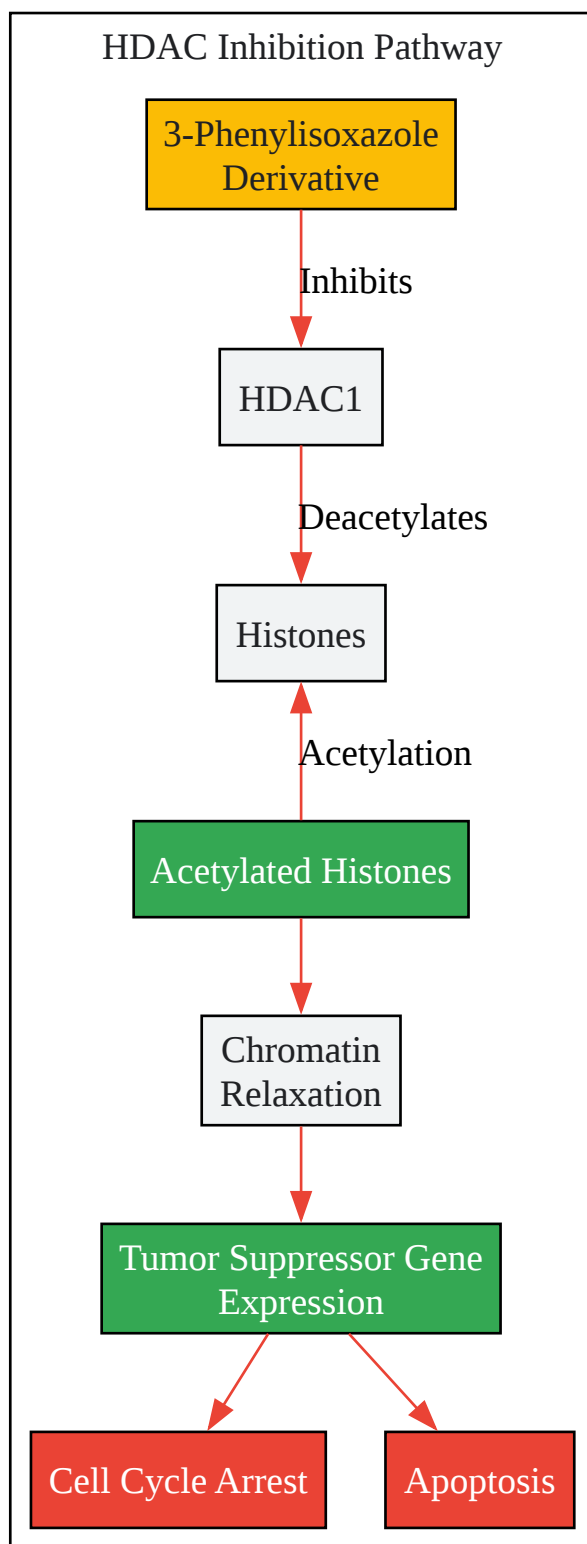
Experimental Protocol: Synthesis of 3-Phenylisoxazole-Based Histone Deacetylase (HDAC) Inhibitors

This protocol outlines the synthesis of a series of **3-phenylisoxazole** derivatives designed as HDAC1 inhibitors.^{[3][4]}

- **Step A: Oxime Formation:** Commercially available substituted benzaldehydes are condensed with hydroxylamine in ethanol at 60°C for 2 hours to yield the corresponding aldoximes.
- **Step B: Chlorination:** The resulting aldoximes are chlorinated using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 40°C for 2 hours to produce hydroximoyl chlorides.
- **Step C: Cycloaddition:** The hydroximoyl chlorides are reacted with a suitable β -ketoester, such as methyl 3-cyclopropyl-3-oxopropionate, in the presence of triethylamine in ethanol. The reaction is initiated at 0°C and then allowed to proceed to room temperature for 5-6 hours to form the isoxazole ring.
- **Step D: Hydrolysis:** The ester group on the isoxazole ring is hydrolyzed using sodium hydroxide in water at 80°C for 1 hour to yield the carboxylic acid intermediate.
- **Step E: Amide Coupling:** The carboxylic acid is then coupled with various substituted amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine (DIPEA) at room temperature for 2 hours to form the amide derivatives.
- **Step F: Hydroxamic Acid Formation:** Finally, the ester group of the coupled product is treated with hydroxylamine and sodium hydroxide in water at room temperature for 1 hour to produce the final hydroxamic acid derivatives, which are potent HDAC inhibitors.^{[3][4]}

A visual representation of this synthetic workflow is provided below.





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References

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